5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the indole ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets, while the carboxylic acid group can affect its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3-(methylsulfanyl)-1H-indole-2-carboxylic acid: Lacks the phenyl group, which can affect its chemical properties and biological activities.
5-Methoxy-1-phenyl-1H-indole-2-carboxylic acid: Lacks the methylsulfanyl group, which can influence its reactivity and interactions with molecular targets.
3-(Methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid: Lacks the methoxy group, which can affect its solubility and chemical reactivity.
Uniqueness
5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups (methoxy, methylsulfanyl, and carboxylic acid) on the indole ring. This combination of groups can result in unique chemical properties and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
104961-51-5 |
---|---|
Molecular Formula |
C17H15NO3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-methoxy-3-methylsulfanyl-1-phenylindole-2-carboxylic acid |
InChI |
InChI=1S/C17H15NO3S/c1-21-12-8-9-14-13(10-12)16(22-2)15(17(19)20)18(14)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,20) |
InChI Key |
SGMLOONGAFYNII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=C2SC)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.